molecular formula C15H12N2 B1297770 N-(Diphenylmethylene)aminoacetonitrile CAS No. 70591-20-7

N-(Diphenylmethylene)aminoacetonitrile

Cat. No. B1297770
CAS RN: 70591-20-7
M. Wt: 220.27 g/mol
InChI Key: VRLJFRODHVSTIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Diphenylmethylene)aminoacetonitrile is a chemical compound that has been studied in various contexts due to its potential role in chemical evolution and synthesis. It is known to participate in reactions that can lead to the formation of dipeptides and other nitrogen-rich compounds, which are of interest in the field of organic chemistry and materials science.

Synthesis Analysis

The synthesis of N-(Diphenylmethylene)aminoacetonitrile and related compounds has been explored through different methods. One approach involves the use of aminoacetonitrile as a precursor in the presence of a nickel catalyst to generate arylnitrile structures, which are fundamental in chemical synthesis . This method is environmentally friendly and provides an easy-to-use technique for the synthesis of arylnitriles from simple aromatic feedstocks.

Molecular Structure Analysis

The molecular structure of compounds derived from aminoacetonitrile has been thoroughly characterized using various analytical techniques. For instance, the reaction of aminoacetonitrile with cyanogen azide leads to the formation of an acetonitrile derivative of amino(tetrazole). Further reactions can produce compounds with N-methylene-C bridged tetrazole and amino-tetrazole moieties, which have been structurally characterized using IR, NMR, elemental analysis, and single-crystal X-ray diffraction studies .

Chemical Reactions Analysis

Aminoacetonitrile can undergo various chemical reactions, including condensation with amino acids to form dipeptides, although the yields are generally low. The predominant reactions are hydrolysis and condensation to give amino and imino acids . Additionally, the reaction of diphenylmethylene with amines has been studied, revealing that the principal product, N-(diphenylmethyl)butylamine, is formed by the reaction of the primary amine with diphenylmethylene, followed by a rearrangement process .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds derived from aminoacetonitrile have been investigated using differential scanning calorimetry (DSC) and other techniques. The heats of formation and detonation performances of energetic compounds based on tetrazole derivatives from aminoacetonitrile have been calculated, indicating their potential application in materials science . The decomposition of related diazo-compounds has also been examined to understand the kinetics and products formed during these reactions .

Scientific Research Applications

Synthesis of Heterocycles

DPMAA is employed in the synthesis of substituted 5-oxonitriles and 3,4-dihydro-2H-pyrrole-2-carbonitriles under aqueous conditions, highlighting its utility in constructing complex heterocyclic frameworks with potential in pharmaceutical development (Tasheva, Petrova, & Simova, 2007).

Enantioselective Reactions

In catalytic enantioselective reactions, DPMAA demonstrates its versatility by reacting with imines to produce chiral α,α-diaminonitriles, showcasing its importance in the synthesis of enantiomerically pure compounds, which is crucial for drug development and synthesis of biologically active molecules (Kondo et al., 2015).

Electrochemical Oxidation Studies

The compound's role extends to electrochemical studies, where its derivatives undergo selective bond cleavage, indicating its significance in understanding chemical reactivity and mechanism elucidation in organic synthesis (Golub & Becker, 2012).

Cyanation of Phenol Derivatives

A novel application in nickel-catalyzed cyanation of phenol derivatives with DPMAA as a cyanating agent showcases an environmentally friendly and efficient method for arylnitrile synthesis. This process highlights the compound's role in facilitating transformations that are crucial for the production of fine chemicals and pharmaceuticals (Takise, Itami, & Yamaguchi, 2016).

properties

IUPAC Name

2-(benzhydrylideneamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLJFRODHVSTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NCC#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346513
Record name N-(Diphenylmethylene)aminoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Diphenylmethylene)aminoacetonitrile

CAS RN

70591-20-7
Record name [(Diphenylmethylene)amino]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70591-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Diphenylmethylene)aminoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(diphenylmethylene)amino]acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.157.169
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of benzophenone imine (25 g, 0.138 mol, Aldrich) and aminoacetonitrile hydrochloride (25 g, 0.270 mol, Lancaster) in dichloromethane (1000 mL) was stirred in a 2 L Erlenmeyer flask under nitrogen at room temperature for 5 days. The reaction mixture was filtered to remove the precipitated ammonium chloride and the filtrate was evaporated to dryness in vacuo. The resulting residue was dissolved in ether (400 mL) washed with water (200 mL) and brine. After drying over magnesium sulfate the solution was evaporated to give (benzhydrylideneamino)acetonitrile (47.89 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of benzophenone imine (25 g, 0.138 mol, Aldrich) and aminoacetonitrile hydrochloride (25 g, 0.270 mol, Lancaster) in dichloromethane (1000 mL) was stirred in a 2L Erlenmeyer flask under nitrogen at room temperature for 5 days. The reaction mixture was filtered to remove the precipitated ammonium chloride and the filtrate was evaporated to dryness in vacuo. The resulting residue was dissolved in ether (400 mL) washed with water (200 mL) and brine. After drying over magnesium sulfate the solution was evaporated to give (benzhydrylideneamino)-acetonitrile (47.89 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.